2-[2-(Trifluoromethyl)phenoxy]acetohydrazide basic properties
2-[2-(Trifluoromethyl)phenoxy]acetohydrazide basic properties
An In-depth Technical Guide: The Core Basic Properties of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide
Executive Summary
This technical guide provides a comprehensive analysis of 2-[2-(trifluoromethyl)phenoxy]acetohydrazide, a synthetic molecule positioned at the intersection of two strategically important pharmacophores in medicinal chemistry: the trifluoromethylphenyl group and the acetohydrazide linker. The trifluoromethyl (CF3) moiety is renowned for its ability to enhance critical drug-like properties, including metabolic stability, lipophilicity, and target binding affinity.[1][2][3] Concurrently, the acetohydrazide core serves as a versatile and reactive scaffold, enabling the synthesis of diverse compound libraries, particularly hydrazone derivatives, which have demonstrated a wide spectrum of biological activities.[4][5][6] This document elucidates the compound's fundamental physicochemical properties, outlines a probable synthetic route, and details rigorous, field-proven protocols for the experimental determination of its basicity (pKa) and aqueous solubility. By synthesizing established chemical principles with practical methodologies, this guide serves as an authoritative resource for researchers aiming to leverage this molecule as a building block in drug discovery programs.
Introduction: A Molecule of Strategic Design
The rational design of small-molecule therapeutics often relies on the strategic combination of validated pharmacophoric elements. 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide is a prime example of such a design. Its structure is not accidental; it is a deliberate fusion of two moieties, each contributing distinct and advantageous properties.
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The Trifluoromethylphenyl Motif: The introduction of a CF3 group onto an aromatic ring is a cornerstone of modern medicinal chemistry.[1] This small, highly electronegative group exerts a profound influence on the parent molecule. It can dramatically increase metabolic stability by blocking sites susceptible to oxidative metabolism and enhance lipophilicity, which can improve membrane permeability.[2][3] Furthermore, its unique electronic and steric properties can lead to stronger and more selective interactions with biological targets.[2][7]
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The Acetohydrazide Linker: The acetohydrazide group (-CONHNH2) is a highly valuable and reactive functional group.[5][8] Its terminal primary amine is nucleophilic, providing a convenient chemical handle for derivatization. This allows for the straightforward synthesis of large libraries of N-acylhydrazones through condensation with various aldehydes and ketones, a common strategy for exploring structure-activity relationships (SAR).[4][6] Hydrazide and hydrazone derivatives are associated with a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][8][9]
This guide provides the foundational knowledge required to effectively utilize 2-[2-(trifluoromethyl)phenoxy]acetohydrazide, covering its synthesis, core properties, and the experimental workflows necessary for its thorough characterization.
Physicochemical Characteristics
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. While extensive experimental data for this specific molecule is not widely published, its characteristics can be defined by its structure and data from suppliers.
Caption: Chemical Structure of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide.
| Property | Value | Source |
| IUPAC Name | 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide | N/A |
| CAS Number | 874804-00-9 | |
| Molecular Formula | C₉H₉F₃N₂O₂ | |
| Molecular Weight | 234.18 g/mol | |
| InChI Key | QCFOJZULCYJYKX-UHFFFAOYSA-N | |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bonds | 4 | Calculated |
Synthesis and Chemical Reactivity
Synthetic Pathway
While specific reaction conditions for this molecule are proprietary, the synthesis of phenoxyacetohydrazides is a well-established process in organic chemistry, typically proceeding via a two-step sequence.[4][10]
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Williamson Ether Synthesis: The process begins with the alkylation of 2-(trifluoromethyl)phenol with an ethyl haloacetate, such as ethyl chloroacetate. The phenoxide, generated by a suitable base (e.g., K₂CO₃), acts as a nucleophile, displacing the halide to form the intermediate ester, ethyl 2-[2-(trifluoromethyl)phenoxy]acetate.
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Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate (N₂H₄·H₂O). The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of ethanol and the formation of the final 2-[2-(trifluoromethyl)phenoxy]acetohydrazide product.[10]
Core Reactivity
The chemical utility of this compound is dominated by the nucleophilic character of the terminal -NH₂ group of the hydrazide moiety. This group readily participates in condensation reactions with electrophiles, most notably the carbonyl group of aldehydes and ketones, to form stable N-acylhydrazone derivatives.[4][6] This reactivity is the gateway to creating large, diverse chemical libraries for high-throughput screening in drug discovery campaigns.
Basicity and pKa Analysis
The "basic properties" of 2-[2-(trifluoromethyl)phenoxy]acetohydrazide are primarily defined by the pKa of the conjugate acid of its most basic center.
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Identifying the Basic Center: The most basic site in the molecule is the terminal nitrogen atom (-NH₂) of the hydrazide functional group. The lone pair of electrons on this nitrogen is the most available for protonation. The nitrogen atom adjacent to the carbonyl group is significantly less basic due to the delocalization of its lone pair into the carbonyl system, giving it amide-like character.
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Electronic Influences: The basicity of the terminal amine is expected to be attenuated compared to simple alkyl hydrazines. This is due to the electron-withdrawing inductive effect of the adjacent carbonyl group. Furthermore, the potent electron-withdrawing nature of the trifluoromethyl group on the phenyl ring, transmitted through the ether linkage, will further decrease the electron density on the hydrazide moiety, thereby reducing its basicity.
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Expected pKa Range: Given these electronic factors, the pKa is anticipated to be in the low single digits (likely in the 2-4 range), characteristic of weakly basic hydrazides.
Since experimental pKa data is not available in the public domain, direct measurement is required for any application where ionization state is critical (e.g., formulation, ADME studies).
Experimental Protocols for Core Property Determination
The following protocols describe authoritative, self-validating methods for determining the pKa and aqueous solubility, essential parameters for any drug discovery candidate.
Protocol: Determination of pKa by Potentiometric Titration
This method measures the change in pH of a solution of the compound upon the addition of a titrant (acid), allowing for the determination of the pKa value.
Causality: Potentiometric titration is the gold standard for pKa determination. By monitoring pH as a function of added acid, the midpoint of the titration curve (where the compound is 50% protonated) can be precisely identified, which corresponds to the pKa. A co-solvent system is necessary because many organic molecules, including this one, have poor water solubility, and the titration must be performed in a single phase.
Caption: Workflow for pKa determination via potentiometric titration.
Methodology:
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System Preparation:
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Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at a constant temperature (e.g., 25 °C).
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Prepare a standardized solution of 0.1 M hydrochloric acid (HCl).
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Analyte Solution Preparation:
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Accurately weigh approximately 5-10 mg of 2-[2-(trifluoromethyl)phenoxy]acetohydrazide.
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Dissolve the compound in a suitable co-solvent system, such as a 50:50 (v/v) mixture of methanol and water, to a final volume of 50 mL. The co-solvent ratio may be adjusted to ensure complete dissolution.
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Titration Procedure:
-
Place the analyte solution in a jacketed beaker to maintain a constant temperature.
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution. Allow the pH reading to stabilize and record the initial pH.
-
Begin adding the standardized HCl titrant in small, precise increments (e.g., 0.02 mL) using a calibrated burette or automatic titrator.
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After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point, identified by a rapid change in pH.
-
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Data Analysis:
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Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
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Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point volume.
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The pKa is the pH value at the half-equivalence point (half the volume of titrant required to reach the equivalence point). This can be read directly from the titration curve.
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Perform the experiment in triplicate to ensure reproducibility and report the mean pKa ± standard deviation.
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Protocol: Determination of Aqueous Solubility via Shake-Flask Method
This is the benchmark method (OECD Guideline 105) for determining the aqueous solubility of a compound.
Causality: This method ensures that a true equilibrium is reached between the excess solid compound and its dissolved state in an aqueous buffer. By measuring the concentration of the compound in the saturated solution after this equilibrium is achieved, a reliable value for its thermodynamic solubility is obtained.
Methodology:
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Preparation:
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Prepare a buffer solution at a physiologically relevant pH (e.g., pH 7.4 phosphate-buffered saline).
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Prepare a series of calibration standards of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) for analytical quantification (e.g., by HPLC-UV).
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Equilibration:
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Add an excess amount of solid 2-[2-(trifluoromethyl)phenoxy]acetohydrazide to several glass vials. "Excess" means that undissolved solid is clearly visible.
-
Add a known volume of the pH 7.4 buffer to each vial.
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Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
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Agitate the samples for a minimum of 24-48 hours to ensure equilibrium is reached. A preliminary time-course experiment can be run to confirm the time to equilibrium.
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Sample Processing:
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After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Dilute the filtered saturated solution with the mobile phase used for analysis.
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Quantification:
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Analyze the diluted samples and the calibration standards using a validated HPLC-UV method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
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Determine the concentration of the compound in the diluted samples using the calibration curve.
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Calculate the original solubility in the buffer (e.g., in µg/mL or µM) by accounting for the dilution factor.
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Perform the experiment in triplicate.
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Potential Applications in Drug Discovery
The structural motifs of 2-[2-(trifluoromethyl)phenoxy]acetohydrazide suggest its primary utility as a scaffold or intermediate for developing novel therapeutic agents. By derivatizing the terminal amine, researchers can explore its potential in several areas:
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Anticancer Agents: Many hydrazone derivatives have shown potent antiproliferative activity against various cancer cell lines.[1][11] The trifluoromethylphenyl group is also a common feature in modern oncology drugs.[1][7]
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Antimicrobial Agents: The hydrazide-hydrazone scaffold is a well-known pharmacophore for antibacterial and antifungal activity.[5][12]
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Anti-inflammatory Agents: Compounds containing this core structure have been investigated as inhibitors of inflammatory pathways.[9][10]
Conclusion
2-[2-(Trifluoromethyl)phenoxy]acetohydrazide is a strategically designed chemical entity that combines the stability- and affinity-enhancing properties of the trifluoromethyl group with the synthetic versatility of the acetohydrazide linker. Its core basic property is defined by the weakly basic terminal amine of the hydrazide moiety. While publicly available experimental data is scarce, this guide provides the necessary theoretical framework and detailed, authoritative protocols for its complete physicochemical characterization. Its true potential lies in its role as a valuable building block, enabling the synthesis of diverse compound libraries for the discovery of next-generation therapeutics.
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